1-(4-Methoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
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Description
1-(4-Methoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Internal Standard for LC–MS Analysis
1-(4-Methoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has been synthesized and used as an internal standard in liquid chromatography-mass spectrometry (LC–MS) analysis. Its deuterium-labeled variant, [2H3]AR-A014418, synthesized from commercially available [2H4]methanol, p-hydroxybenzaldehyde, and 2-amino-5-nitrothiazole, has shown potential for drug absorption and pharmacokinetics studies due to its high chemical and isotope purity (Liang et al., 2020).
Glyoxylation-Decarbonylative Stille Coupling Sequence
The compound has been utilized in a glyoxylation-decarbonylative Stille coupling sequence, a method to synthesize acyl heterocycles under mild conditions. This method showcases the compound's potential in complex organic synthesis and chemical engineering (Tasch et al., 2010).
Selective Protection in Nucleoside Synthesis
In nucleoside chemistry, the compound has been used for the selective protection of uridine. The p-methoxybenzyl (PMB) group derived from this compound has been employed as an effective protecting group in the synthesis of nucleoside derivatives like 2′-O-Methyluridine, highlighting its role in selective chemical transformations (Akiyama et al., 1990).
Inhibitor Synthesis in Medicinal Chemistry
This compound is a derivative of AR-A014418, a known glycogen synthase kinase 3β (GSK-3β) inhibitor. Its planar molecular structure and hydrogen bond formation properties make it valuable in synthesizing inhibitors for various therapeutic targets (Lough et al., 2010).
Natural Product Derivatives
It has been isolated as a derivative from the roots of Pentadiplandra brazzeana, showcasing its presence and potential applications in natural product chemistry (Tsopmo et al., 1999).
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-3-7-18(8-4-15)24-14-17(11-20(24)25)13-23-21(26)22-12-16-5-9-19(27-2)10-6-16/h3-10,17H,11-14H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNXPNBVJZDCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.